4-Ethoxy-1-naphthoic acid

Description

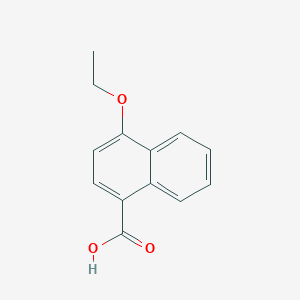

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKDTARDWHVNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411735 | |

| Record name | 4-ethoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-24-1 | |

| Record name | 4-ethoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-1-naphthoic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 4-Ethoxy-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

Naphthoic acid derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. The introduction of an ethoxy group at the 4-position of the naphthalene ring can modulate the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a key intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis and a robust characterization are paramount for its effective utilization in research and development.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, a classic and reliable SN2 reaction.[1][2][3] This approach involves the O-ethylation of the phenolic hydroxyl group of a suitable precursor, 4-hydroxy-1-naphthoic acid, followed by any necessary subsequent transformations.

The Underlying Chemistry: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 4-hydroxy-1-naphthoic acid, forming a more nucleophilic naphthoxide ion. This is a critical step, as the phenoxide is a significantly stronger nucleophile than the corresponding neutral phenol. Subsequently, this nucleophile attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, in a concerted step, leading to the formation of the ether linkage and the displacement of the halide leaving group.

To ensure the success of this synthesis and minimize side reactions, several factors must be carefully considered:

-

Choice of Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenolic hydroxyl group. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is advantageous as it can dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile to a great extent.[4]

-

Potential for C-Alkylation: The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur as a competing side reaction.[5] Careful control of reaction conditions, such as temperature, can help to minimize this undesired outcome.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a well-established procedure for the synthesis of this compound, adapted from methodologies for similar transformations.[5]

Step 1: Deprotonation of 4-hydroxy-1-naphthoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-1-naphthoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon) to ensure complete formation of the naphthoxide salt.

Step 2: Ethylation via SN2 Reaction

-

To the stirred suspension, add ethyl iodide (1.5 equivalents) dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain stirring for 12-18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution to a pH of approximately 2-3 using a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-1-naphthoic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Ethoxy-1-naphthoic acid (CAS No. 19692-24-1), a naphthalene-based carboxylic acid derivative.[1] While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, provides expert estimations based on structurally analogous compounds, and outlines detailed, field-proven experimental protocols for the precise determination of its key physicochemical parameters. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and application of this and similar molecular entities. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, forming a self-validating framework for experimental investigation.

Introduction and Molecular Overview

This compound belongs to the family of naphthoic acids, which are bicyclic aromatic compounds that have garnered interest in medicinal chemistry and materials science. The core structure consists of a naphthalene ring functionalized with a carboxylic acid group at the 1-position and an ethoxy group at the 4-position. This substitution pattern is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and crystal packing, thereby dictating its solubility, acidity, and potential biological interactions. Understanding these fundamental physicochemical properties is a critical first step in any drug discovery or material development pipeline, as they profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and processing characteristics.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 19692-24-1 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| InChIKey | AOKDTARDWHVNDE-UHFFFAOYSA-N | [2] |

| SMILES | CCOc1ccc(C(O)=O)c2ccccc12 | [2] |

| Purity (Typical) | ≥95.0% | [3] |

Core Physicochemical Properties: An Analytical Perspective

The precise experimental determination of the physicochemical properties of this compound is paramount for its rational application. In the absence of extensive published data, this section provides a combination of estimated values derived from structurally similar compounds and a detailed rationale for their theoretical basis.

Melting Point

The melting point is a crucial indicator of a compound's purity and crystal lattice energy.[4][5] For crystalline solids, a sharp melting point range is indicative of high purity, while impurities tend to depress and broaden the melting range.[4][5]

Estimated Value: 155-165 °C

Rationale for Estimation: The melting point of the parent compound, 1-naphthoic acid, is reported to be in the range of 157-160 °C.[6] The introduction of an ethoxy group at the 4-position is expected to influence the crystal packing. While the ethoxy group adds some flexibility, it also increases the molecular weight and potential for intermolecular interactions. For comparison, the structurally related 4-methoxy-1-naphthoic acid has a reported melting point that is not explicitly stated but is a solid form.[7] Given these considerations, a melting point in a similar range to 1-naphthoic acid is a reasonable starting point for experimental verification.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[8][9] LogP is the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent at equilibrium.[10] For ionizable compounds like this compound, the distribution coefficient (LogD) is a more physiologically relevant parameter as it considers the pH-dependent distribution of both the ionized and non-ionized forms.[10]

Estimated LogP: 3.5 - 4.5

Rationale for Estimation: The LogP of 1-naphthoic acid is approximately 3.1. The addition of an ethoxy group will increase the lipophilicity. For comparison, the calculated XLogP3 for the isomeric 4-isopropoxy-1-naphthoic acid is 3.9.[11] Therefore, an estimated LogP in the range of 3.5 to 4.5 for this compound is a scientifically sound projection.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For a carboxylic acid, it represents the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (conjugate base) forms. The pKa is crucial for understanding a compound's solubility, absorption, and receptor-binding characteristics under different pH conditions.

Estimated pKa: 3.0 - 4.0

Rationale for Estimation: The pKa of benzoic acid is approximately 4.2. The naphthalene ring system is more electron-withdrawing than a simple benzene ring, which tends to increase the acidity of the carboxylic acid group. The pKa of 1-naphthoic acid is around 3.7. The ethoxy group at the 4-position is an electron-donating group through resonance, which would be expected to slightly decrease the acidity (increase the pKa) compared to the unsubstituted 1-naphthoic acid. However, its inductive electron-withdrawing effect could counteract this. Given these opposing electronic effects, a pKa value slightly lower than that of benzoic acid but in a similar range to 1-naphthoic acid is a reasonable estimate.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for the bioavailability of orally administered drugs.[12] The solubility of this compound is expected to be low in water due to its significant lipophilicity and aromatic character. However, its solubility is anticipated to increase in alkaline aqueous solutions due to the formation of the more polar carboxylate salt. It is expected to be soluble in many organic solvents. For instance, a study on the isomeric 2-ethoxy-1-naphthoic acid demonstrated good solubility in solvents like acetone, methanol, and ethanol, with solubility increasing with temperature.[12]

Qualitative Solubility Profile:

-

Aqueous: Low

-

Alcohols (Methanol, Ethanol): Soluble

-

Ethers (Diethyl ether, THF): Soluble

-

Chlorinated Solvents (Dichloromethane, Chloroform): Soluble

-

Aprotic Polar Solvents (DMSO, DMF): Soluble

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the qualitative and quantitative analysis of compounds containing chromophores.[13][14][15] The naphthalene ring system of this compound is a strong chromophore and is expected to exhibit characteristic absorption bands in the UV region.[16]

Expected Spectral Characteristics: The UV spectrum is anticipated to show multiple absorption maxima, characteristic of the π-π* electronic transitions within the naphthalene ring. The exact position and intensity of these bands will be influenced by the ethoxy and carboxylic acid substituents.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of accurate and reliable data, the following detailed experimental protocols are provided. These methods represent standard, validated procedures in the field of pharmaceutical and chemical analysis.

Melting Point Determination (Capillary Method)

This protocol adheres to the widely accepted capillary method for melting point determination.[4][17]

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point of the sample.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Determination of Partition Coefficient (LogP) by HPLC

The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[8]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the unknown compound can be determined.

Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detector set to a wavelength where this compound has significant absorbance.

-

-

Calibration:

-

Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.

-

Inject each standard and record its retention time.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent and inject it into the HPLC system.

-

Record the retention time (t_R).

-

-

LogP Calculation:

-

Calculate the retention factor (k') for this compound.

-

Using the calibration curve, determine the LogP value corresponding to the calculated k'.

-

Diagram of HPLC-based LogP Determination:

Caption: HPLC Workflow for LogP Determination.

UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Principle: The absorbance of UV-Vis radiation by a molecule is measured as a function of wavelength, providing information about its electronic structure.[13]

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction.

-

Spectrum Acquisition:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a comprehensive experimental dataset is not yet available in the public domain, the estimations and comparative analyses presented herein offer valuable insights for researchers and drug development professionals. The detailed experimental protocols provide a clear and robust framework for the in-house determination of these critical parameters. The systematic characterization of this compound, guided by the principles and methodologies outlined in this document, will undoubtedly facilitate its future development and application in various scientific disciplines.

References

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (URL: [Link])

-

Journal of Pharmaceutical and Medicinal Chemistry. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (URL: [Link])

-

Stanford Research Systems. Melting Point Determination. (URL: [Link])

-

SSERC. Melting point determination. (URL: [Link])

-

University of Calgary. Melting point determination. (URL: [Link])

-

ACD/Labs. LogP—Making Sense of the Value. (URL: [Link])

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (URL: [Link])

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (URL: [Link])

-

Westlab Canada. Measuring the Melting Point. (URL: [Link])

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (URL: [Link])

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (URL: [Link])

-

eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (URL: [Link])

-

YouTube. How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (URL: [Link])

-

Stenutz. This compound. (URL: [Link])

-

PubChem. 4-Ethyl-1-naphthoic acid | C13H12O2 | CID 348912. (URL: [Link])

-

PubChem. 4-Isopropoxy-1-naphthoic acid | C14H14O3 | CID 82263199. (URL: [Link])

-

ResearchHub. Solubility measurement and data correlation of 2-ethoxy-1-naphthoic acid in twelve pure solvents at temperatures from 278.15 to 323.15 K. (URL: [Link])

Sources

- 1. 4-Ethyl-1-naphthoic acid | C13H12O2 | CID 348912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound [stenutz.eu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19692-24-1|this compound|BLD Pharm [bldpharm.com]

- 8. 4-acetyl-1-naphthoic acid | 131986-05-5 [chemicalbook.com]

- 9. 4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 11. researchhub.com [researchhub.com]

- 12. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 13. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

"spectral data of 4-Ethoxy-1-naphthoic acid (NMR, IR, Mass Spec)"

This technical guide provides an in-depth analysis of the expected spectral data for 4-Ethoxy-1-naphthoic acid, a key organic intermediate in various research and development applications. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

While publicly available spectral data for this compound (CAS No. 19692-24-1) is limited, this guide will leverage data from its close structural analog, 4-Methoxy-1-naphthoic acid, to provide a detailed and predictive analysis.[1] The underlying principles and expected spectral features will be discussed, highlighting the subtle yet important differences arising from the substitution of a methoxy group with an ethoxy group. This approach, rooted in established spectroscopic principles, ensures a robust and scientifically sound interpretation.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic carboxylic acid characterized by a naphthalene core, substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 1-position. The interplay of these functional groups dictates the molecule's chemical reactivity and its unique spectral signature.

The primary analytical techniques for the structural elucidation of this molecule are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the compound.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum of this compound

The predicted mass spectrum of this compound is based on the known fragmentation patterns of aromatic carboxylic acids and ethers.

| m/z | Predicted Fragment | Interpretation |

| 216 | [M]⁺• | Molecular ion of this compound (C₁₃H₁₂O₃) |

| 188 | [M - C₂H₄]⁺• | Loss of ethylene from the ethoxy group via McLafferty rearrangement |

| 171 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 172 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 143 | [M - COOH - C₂H₅]⁺ | Subsequent loss of an ethyl radical from the [M-COOH]⁺ ion |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

| 45 | [COOH]⁺ | Carboxyl group fragment |

Expert Insight: The presence of the ethoxy group introduces a characteristic fragmentation pathway involving the loss of ethylene (C₂H₄, 28 Da) through a McLafferty rearrangement, which would be a key differentiator from its methoxy analog.

Figure 2: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Analysis: An IR beam is passed through the ATR crystal, where it reflects off the internal surface that is in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and some of the IR radiation is absorbed at specific wavelengths corresponding to the vibrational modes of the molecule.

-

Detection: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the signal to generate the IR spectrum.

Predicted IR Spectrum of this compound

The predicted IR spectrum will show characteristic absorptions for the carboxylic acid, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (ethoxy group) |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Alkyl ether |

Expert Insight: The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding. The C=O stretch is also a very strong and sharp absorption, making it easy to identify.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Analysis: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei.

-

Detection: As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected and converted into an NMR spectrum by a Fourier transform.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13 | Singlet (broad) | 1H | -COOH |

| 8.5-7.0 | Multiplet | 6H | Aromatic protons |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.5 | Triplet | 3H | -OCH₂CH₃ |

Expert Insight: The ethoxy group will be clearly identifiable by the characteristic quartet and triplet signals, with a coupling constant (J) of approximately 7 Hz. The broad singlet for the carboxylic acid proton will likely be downfield due to deshielding.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| 160-110 | Aromatic carbons |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Expert Insight: The number of signals in the aromatic region will depend on the symmetry of the substitution pattern. The chemical shifts of the ethoxy carbons are highly characteristic and provide confirmatory evidence for the presence of this group.

Figure 3: Logical flow for the interpretation of NMR data.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. While direct experimental data may be sparse in the public domain, a predictive analysis based on well-established spectroscopic principles and data from close structural analogs offers a robust framework for researchers, scientists, and drug development professionals. This guide serves as a valuable resource for the interpretation of the spectral data of this compound, ensuring its correct identification and quality assessment in scientific endeavors.

References

-

2 : This document provides NMR data for various naphthoic acid derivatives, which can be used for comparative analysis.

-

3 : This source details the general procedures for NMR data acquisition and provides spectral data for a range of carboxylic acids.

-

4 : Provides experimental details and characterization data for various organic compounds, including NMR and mass spectrometry.

-

5 : Discusses synthetic routes and purification of a related ethoxy-naphthoic acid isomer, which is relevant for sample preparation.

-

6 : Provides spectral data (NMR, MS, IR) for a close structural analog, 4-methoxy-1-naphthol.

-

7 : Provides basic chemical information for this compound, including its chemical formula and structure.

-

: A commercial source for the analogous compound, 4-Methoxy-1-naphthoic acid, with associated properties.

-

8 : A commercial supplier of this compound, indicating the availability of analytical data.

-

9 : Provides spectral data for a related ethoxy-substituted aromatic compound.

-

10 : Contains NMR data for a more complex ethoxy-naphthalene derivative.

-

11 : Provides an IR spectrum for the analogous compound 4-methoxy-1-naphthol.

-

12 : Provides a ¹H NMR spectrum for a simpler ethoxy-substituted aromatic acid.

-

: Another commercial source for the methoxy analog.

-

: A supplier of the methoxy analog, noting the availability of analytical data.

-

13 : Provides protocols for handling and analyzing a related compound.

-

: Offers comprehensive data on the parent compound, 1-naphthoic acid.

-

14 : Information on another isomer, 2-Ethoxy-1-naphthoic acid.

-

15 : Details on the synthesis of the parent compound.

-

: General information about the parent naphthoic acid.

-

: IR spectrum of the parent compound, 1-naphthoic acid.

Sources

- 1. 13041-62-8 | 4-Methoxy-1-naphthoic acid | Aryls | Ambeed.com [ambeed.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. 19692-24-1|this compound|BLD Pharm [bldpharm.com]

- 9. Phenol, 4-ethoxy- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-METHOXY-1-NAPHTHOL(84-85-5) IR Spectrum [chemicalbook.com]

- 12. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Ethoxy-1-naphthoic acid | SIELC Technologies [sielc.com]

- 15. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Ethoxy-1-naphthoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Ethoxy-1-naphthoic acid in various organic solvents. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing solubility, outlines a robust solvent selection strategy, and presents a detailed, field-proven experimental protocol for generating reliable quantitative solubility data. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a validated methodology, referencing procedures used for structurally similar molecules, to empower researchers to conduct these critical measurements. The guide includes a detailed workflow diagram, illustrative data tables, and a discussion on the interpretation of solubility results, serving as an essential resource for process development, formulation, and purification activities.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid derivative. Structurally, it features a naphthalene core substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 1-position. This molecular architecture makes it a valuable building block in organic synthesis and a potential intermediate for active pharmaceutical ingredients (APIs).

Understanding the solubility of this compound is paramount for its practical application. Solubility data governs critical process parameters in:

-

Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of developing an efficient crystallization process to isolate the compound with high purity.[1]

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems dictates the feasibility of different dosage forms and can impact bioavailability.

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent can significantly influence reaction rates and outcomes.

Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₂O₃[2]

-

Molecular Weight: 216.24 g/mol [2]

-

Appearance: Typically a solid powder.[5][6] The related isomer, 2-Ethoxy-1-naphthoic acid, is described as a beige powder.[5][6]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a complex thermodynamic equilibrium. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, several molecular interactions dictate its solubility profile:

-

Polarity: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ethoxy group (-OCH₂CH₃) and the naphthalene ring introduce lipophilic (nonpolar) characteristics. The overall solubility will be a balance of these competing features.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the carboxylic acid moiety is a primary driver of solubility. Polar protic solvents like alcohols (e.g., ethanol, methanol) are expected to be effective solvents due to their ability to engage in hydrogen bonding.

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact with the polar groups of the molecule through dipole-dipole forces, contributing to dissolution.

-

Van der Waals Forces: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar naphthalene ring via weaker van der Waals forces. Solubility in these solvents is generally expected to be lower unless the nonpolar character of the solute dominates.

As a carboxylic acid, this compound is expected to be poorly soluble in water but will exhibit significantly increased solubility in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) due to the formation of a water-soluble carboxylate salt.[7][8][9]

Solvent Selection Strategy

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functional groups to probe the various intermolecular forces that govern dissolution. A well-designed screen provides the necessary data for process optimization.[1]

An ideal solvent screen for this compound would include representatives from the following classes:

| Solvent Class | Example Solvents | Primary Interactions with Solute | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with -COOH | High potential for strong solute-solvent interactions.[10] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Dipole-dipole interactions | Can dissolve polar compounds without the complexities of hydrogen bond donation. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Hydrogen bond acceptor, dipole interactions | Often good solvents for compounds with both polar and nonpolar regions.[11] |

| Aromatic | Toluene | π-stacking with naphthalene ring | Explores interactions with the aromatic core of the solute. |

| Aliphatic | n-Hexane, Heptane | Van der Waals forces | Establishes a baseline for solubility in nonpolar media. |

This selection facilitates an understanding of how different solvent properties influence solubility, providing a robust dataset for subsequent development activities.

Experimental Determination of Solubility: The Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and widely adopted technique for accurately determining the solubility of a solid compound in a liquid solvent at various temperatures.[12] This protocol is based on the methodology used to successfully measure the solubility of the structurally related isomer, 2-Ethoxy-1-naphthoic acid.[12]

Experimental Workflow Diagram

The following diagram outlines the key stages of the isothermal gravimetric method for solubility determination.

Step-by-Step Protocol

This protocol ensures a self-validating system by achieving and maintaining equilibrium, followed by precise mass measurements.

-

Preparation:

-

Calibrate the analytical balance and temperature controller for the thermostatic bath.

-

Pre-weigh several glass vials with airtight caps for sample collection.

-

For each solvent, prepare a jacketed glass vessel capable of maintaining a constant temperature.

-

-

Saturation:

-

Add a precisely weighed amount of the selected organic solvent into the jacketed glass vessel.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessel in the thermostatic bath set to the desired temperature (e.g., 298.15 K).

-

Begin continuous agitation with a magnetic stirrer.

-

Allow the slurry to equilibrate for a sufficient time (typically 12-24 hours) to ensure the solution is fully saturated. Preliminary experiments can confirm the minimum time required to reach equilibrium.

-

-

Sampling and Filtration:

-

Stop the agitation and allow the solid particles to settle for at least 1 hour while maintaining the temperature.

-

Withdraw a sample of the clear supernatant using a pre-heated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent crystallization during sampling.

-

Immediately dispense the filtered sample into a pre-weighed vial and seal it tightly.

-

-

Mass Determination:

-

Weigh the sealed vial containing the saturated solution to determine the total mass of the sample.

-

Uncap the vial and place it in a vacuum oven at a moderate temperature (e.g., 50 °C) until all the solvent has evaporated and the mass of the dried solute is constant.

-

Weigh the vial containing only the dried solute.

-

-

Calculation:

-

The mass of the solute is the final weight (vial + dry solute) minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the dry solute.

-

Calculate the solubility in the desired units (e.g., mole fraction, g/100g solvent, mg/mL).

-

-

Data Validation:

-

Repeat the measurement at each temperature point at least three times to ensure reproducibility and calculate the standard deviation.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and temperatures. The following table is an illustrative template for presenting the mole fraction solubility (x₁) of this compound.

Note: The data below is hypothetical and serves as an example for presentation purposes. Actual experimental values must be determined using the protocol described in Section 4.

Table 1: Illustrative Mole Fraction Solubility (x₁) of this compound

| Temperature (K) | Acetone | Ethanol | Ethyl Acetate | Toluene | n-Hexane |

| 288.15 | 0.158 | 0.112 | 0.095 | 0.021 | 0.001 |

| 298.15 | 0.205 | 0.153 | 0.130 | 0.035 | 0.002 |

| 308.15 | 0.261 | 0.201 | 0.172 | 0.054 | 0.004 |

| 318.15 | 0.328 | 0.259 | 0.225 | 0.079 | 0.007 |

Interpretation of Results:

-

Effect of Temperature: In most cases, solubility is an endothermic process, meaning the solubility of a solid solute increases with temperature, as illustrated in the table.[12] This relationship is crucial for developing cooling crystallization processes.

-

Effect of Solvent Polarity: Based on the illustrative data, solubility is highest in polar solvents (Acetone, Ethanol) and lowest in the nonpolar solvent (n-Hexane). This suggests that hydrogen bonding and dipole-dipole interactions are the dominant forces driving the dissolution of this compound. The high solubility in acetone, a polar aprotic solvent, indicates that its ability to accept hydrogen bonds and its strong dipole moment make it a highly effective solvent.

-

Thermodynamic Analysis: The experimental data can be further analyzed using thermodynamic models like the modified Apelblat equation or the Van't Hoff equation to calculate the thermodynamic properties of dissolution (enthalpy, entropy, and Gibbs free energy).[12] This provides deeper insight into the dissolution mechanism.

Safety and Handling

Handling this compound and organic solvents requires adherence to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[5]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5]

Researchers must consult the specific Safety Data Sheet (SDS) for this compound and for each solvent used prior to beginning any experimental work.

Conclusion

This technical guide provides the essential theoretical background and a practical, validated methodology for determining the solubility of this compound in organic solvents. By employing the systematic solvent selection strategy and the detailed isothermal gravimetric protocol, researchers can generate the high-quality, quantitative data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The provided framework serves as a complete resource for characterizing this important compound and unlocking its full potential in various scientific applications.

References

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: De Anza College URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: United States Naval Academy URL: [Link]

-

Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Source: United States Naval Academy URL: [Link]

-

Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir Source: Crystal Growth & Design URL: [Link]

-

Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

-

Title: 4-Ethyl-1-naphthoic acid | C13H12O2 | CID 348912 Source: PubChem URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Boulder URL: [Link]

-

Title: SAFETY DATA SHEET - 2-Ethoxy-1-naphthoic acid Source: Alfa Aesar URL: [Link]

-

Title: Solubility of Carboxylic Acids N5 Source: YouTube URL: [Link]

-

Title: COMMON SOLVENTS FOR CRYSTALLIZATION Source: University of California, Los Angeles URL: [Link]

-

Title: Solvent Selection in Pharmaceutical Crystallization Process Development Source: YouTube URL: [Link]

-

Title: (PDF) Solvent Systems for Crystallization and Polymorph Selection Source: ResearchGate URL: [Link]

-

Title: this compound Source: Stenutz URL: [Link]

-

Title: Solubility measurement and data correlation of 2-ethoxy-1-naphthoic acid in twelve pure solvents at temperatures from 278.15 to 323.15 K Source: ResearchHub URL: [Link]

-

Title: 1-Naphthoic acid - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. This compound [stenutz.eu]

- 3. 19692-24-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.fr [fishersci.fr]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chem.ws [chem.ws]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchhub.com [researchhub.com]

- 13. tcichemicals.com [tcichemicals.com]

"crystal structure of 4-Ethoxy-1-naphthoic acid"

An In-Depth Technical Guide to the Predicted Crystal Structure of 4-Ethoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the experimental crystal structure of this compound has not been reported in publicly accessible crystallographic databases, a robust theoretical model can be constructed based on well-established principles of molecular geometry and intermolecular interactions, supported by the known crystal structure of its parent compound, 1-naphthoic acid. This guide provides a detailed analysis of the predicted molecular and supramolecular architecture of this compound, outlines the definitive experimental workflow for its empirical determination via single-crystal X-ray diffraction, and discusses the critical role of its structural features in influencing its physicochemical properties.

Introduction: The Significance of Crystal Structure

This compound is a derivative of naphthalene, a structural motif present in numerous compounds of interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs a substance's fundamental properties, including solubility, dissolution rate, stability, and bioavailability. For drug development professionals, an understanding of the crystal structure is paramount, as it directly impacts a drug candidate's viability and formulation. This guide addresses the current knowledge gap regarding this compound by presenting a predictive analysis grounded in crystallographic data from close structural analogs.

Predicted Molecular and Crystal Structure

The prediction of the crystal structure of this compound is based on two primary, non-covalent interactions that dictate the packing of aromatic carboxylic acids: hydrogen bonding and π-π stacking.

Molecular Geometry

The molecule consists of a planar naphthalene ring system. The ethoxy group at the 4-position and the carboxylic acid group at the 1-position introduce steric hindrance. Based on the determined structure of 1-naphthoic acid, it is highly probable that the carboxylic acid group is twisted out of the plane of the naphthalene ring to relieve this strain[1]. The ethoxy group will likely adopt a low-energy conformation, with the terminal methyl group oriented to minimize steric clashes.

Supramolecular Assembly: The Dimer Synthon

Carboxylic acids almost universally form highly stable, centrosymmetric dimers in the solid state through hydrogen bonding.[2][3][4] Two molecules of this compound are predicted to form a cyclic dimer via two strong O-H···O hydrogen bonds between their carboxyl groups. This interaction is described by the graph-set notation R²₂(8) and is one of the most robust and predictable supramolecular synthons in crystal engineering[5][6]. The O-H···O distance in the analogous 1-naphthoic acid dimer is 2.58 Å, and a similar distance is expected here[1].

Crystal Packing: The Role of π-π Stacking

The large, electron-rich naphthalene cores are expected to interact via π-π stacking. Theoretical and experimental studies on naphthalene itself show that these interactions are significant and favor a parallel-displaced arrangement rather than a face-to-face (eclipsed) conformation to maximize attractive dispersion forces while minimizing Pauli repulsion.[7][8][9] These stacked dimers will then pack into a three-dimensional lattice, likely in a herringbone or layered fashion, driven by weaker van der Waals forces. The perpendicular distance between the aromatic planes of adjacent molecules in 1-naphthoic acid is 3.54 Å, providing a reasonable estimate for the stacking distance in the ethoxy derivative[1].

The diagram below illustrates the principal intermolecular interactions predicted to govern the crystal packing of this compound.

Caption: Predicted primary intermolecular interactions in this compound.

Reference Data: Crystal Structure of 1-Naphthoic Acid

The crystallographic data for the parent compound, 1-naphthoic acid, serves as the primary reference for our predictions.

| Parameter | 1-Naphthoic Acid[1][10] |

| Chemical Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 31.12 Å (or 6.906 Å in redetermination) |

| b | 3.87 Å (or 3.842 Å in redetermination) |

| c | 6.92 Å (or 30.958 Å in redetermination) |

| β | 92.2° (or 92.04° in redetermination) |

| Volume | 832.8 ų |

| Z (Molecules/Unit Cell) | 4 |

| Key Feature | Centrosymmetric hydrogen-bonded dimers |

Note: Two different unit cells have been reported for 1-naphthoic acid. The fundamental structural motifs remain the same.

Experimental Protocol for Crystal Structure Determination

To empirically validate the predicted structure, a definitive determination using single-crystal X-ray diffraction is required. The following protocol outlines the necessary steps.

Step 1: Single Crystal Growth

The prerequisite for this technique is the availability of high-quality, single crystals. Slow evaporation from a suitable solvent is the most common method.

-

Solvent Screening: Dissolve this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) to near-saturation at a slightly elevated temperature.

-

Slow Evaporation: Filter the solutions into clean vials. Cover the vials with a perforated seal (e.g., Parafilm with pinholes) to allow for slow evaporation over several days to weeks at a constant temperature.

-

Crystal Selection: Inspect the resulting crystals under a microscope. Ideal crystals will be transparent, have well-defined faces, and be free of cracks or defects. They should extinguish light sharply when viewed between crossed polarizers.

Step 2: Data Collection with a Single-Crystal X-ray Diffractometer

-

Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop or glass fiber attached to a goniometer head.[11]

-

Centering: Center the crystal in the path of the X-ray beam.[12]

-

Data Acquisition: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.[12] The crystal is rotated, and a series of diffraction images are collected by a detector as X-rays are scattered by the electron clouds of the atoms.[13]

Step 3: Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a crystallographic information file (CIF) containing the complete structural details.

The workflow for determining the crystal structure is visualized below.

Caption: Standard workflow for empirical crystal structure determination.

Implications and Conclusion

The crystal structure of this compound is predicted to be dominated by strong hydrogen-bonded dimers that are further organized by π-π stacking of the naphthalene cores. This packing arrangement has direct consequences for its physical properties. The stable dimer formation suggests a relatively high melting point and low aqueous solubility, as significant energy is required to break these strong intermolecular interactions.[3] The existence of different packing arrangements of these dimers could also lead to polymorphism, where different crystal forms of the same compound exhibit different properties.

While this guide provides a scientifically rigorous prediction, it underscores the critical need for experimental validation. The outlined protocol provides a clear pathway for researchers to obtain the definitive crystal structure, which is an indispensable piece of data for any further development or application of this compound in materials science or as a pharmaceutical agent.

References

-

Trotter, J. (1960). The crystal structure of 1-naphthoic acid. Acta Crystallographica, 13(9), 732-736. Available at: [Link]

-

Zhidkova, S. A., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7015. Available at: [Link]

-

PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Nauta, K., et al. (2018). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Molecular Physics, 116(21-22), 3144-3151. Available at: [Link]

-

Favero, L. B., et al. (2023). π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer. The Journal of Physical Chemistry Letters, 14(1), 207-213. Available at: [Link]

-

Semantic Scholar. (n.d.). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Available at: [Link]

-

Lynch, D. E., et al. (2013). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C, 69(Pt 10), 1162-1168. Available at: [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

-

Grabowski, S. J. (2011). Analysis of Hydrogen Bonds in Crystals. Crystals, 1(3), 114-148. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]

-

LibreTexts Chemistry. (2014). The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. Available at: [Link]

-

Favero, L. B., et al. (2022). π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer. The Journal of Physical Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Available at: [Link]

-

Minor, W., et al. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section A, 72(Pt 2), 241-253. Available at: [Link]

-

Kar, T., et al. (2008). Noncovalent π−π Stacking and CH---π Interactions of Aromatics on the Surface of Single-Wall Carbon Nanotubes: An MP2 Study. Journal of Physical Chemistry C, 112(50), 20070-20075. Available at: [Link]

-

Nieuwendaal, R. C., et al. (2017). Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR. Chemistry of Materials, 29(22), 9575-9585. Available at: [Link]

-

Wikipedia. (n.d.). 1-Naphthoic acid. Available at: [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). 1-NAPHTHOIC ACID. Global Substance Registration System. Available at: [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxylic acid Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Maharashtra State Bureau of Textbook Production and Curriculum Research. (2020). Chemistry. Available at: [Link]

-

OpenStax. (n.d.). Occurrence and Properties of Carboxylic Acids and Derivatives. In Fundamentals of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Aspirin. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-naphthoic acid. Available at: [Link]

-

Britannica. (n.d.). Carboxylic acid. Available at: [Link]

-

ResearchGate. (2007). Monomeric and Polymeric Carboxylic Acids. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-1-naphthol. National Center for Biotechnology Information. Available at: [Link]

-

FooDB. (n.d.). 4-Methoxy-1-naphthol. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 11.2 Occurrence and Properties of Carboxylic Acids and Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

"quantum yield of 4-Ethoxy-1-naphthoic acid"

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 4-Ethoxy-1-naphthoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a derivative of the naphthalene scaffold, possesses photophysical properties that are of significant interest in various scientific domains, including materials science and drug development. A critical parameter for characterizing its fluorescent behavior is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed light into emitted light. This guide provides a comprehensive, technically-grounded framework for the experimental determination of the quantum yield of this compound. We delve into the theoretical underpinnings of fluorescence, detail rigorous step-by-step protocols for relative quantum yield measurement, discuss the critical influence of environmental factors, and provide expert insights into data interpretation and troubleshooting. This document is designed to equip researchers with the necessary knowledge to perform accurate and reproducible quantum yield measurements, ensuring data integrity and advancing research objectives.

Part 1: Theoretical Foundations of Fluorescence and Quantum Yield

The Jablonski Diagram and Photophysical Processes

When a fluorophore absorbs a photon of light, it transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then returns to the ground state through several relaxation pathways, as illustrated by the Jablonski diagram. The primary deactivation processes include:

-

Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the S₀ state, emitting a photon.

-

Non-Radiative Decay: Processes that do not emit light, such as internal conversion (energy loss as heat) and intersystem crossing to a triplet state.[1]

The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[2] It represents the probability that an excited molecule will decay via fluorescence.[1]

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Factors Influencing Quantum Yield

The quantum yield is not an immutable property of a molecule; it is highly sensitive to its environment.[3][4] Understanding these factors is crucial for designing robust experiments and interpreting results correctly.

-

Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the excited state.[4] Polar solvents can stabilize a polar excited state, leading to a red shift in emission and potentially altering the rates of radiative and non-radiative decay.[4][5] For naphthalene derivatives, positive solvatochromism (a shift to longer wavelengths in more polar solvents) is often observed.[6]

-

Temperature: Temperature changes can affect quantum yield by influencing the rates of non-radiative decay processes.[7][8] For many aromatic compounds, an increase in temperature leads to a decrease in fluorescence quantum yield due to enhanced vibrational relaxation and other quenching mechanisms.[9]

-

pH: For molecules with acidic or basic functional groups, like the carboxylic acid in this compound, pH can alter the protonation state. The neutral, protonated, and deprotonated forms of a molecule can exhibit vastly different photophysical properties, including different quantum yields.[10][11]

-

Concentration: At high concentrations, fluorophores can experience self-quenching, where an excited molecule interacts with a ground-state molecule of the same species, leading to non-radiative decay and a lower observed quantum yield.[1]

Part 2: Methodologies for Quantum Yield Determination

There are two primary methods for measuring fluorescence quantum yield: the absolute method and the relative (or comparative) method.

-

Absolute Method: This technique directly measures the ratio of emitted to absorbed photons using an integrating sphere to capture all emitted light.[2][12] While highly accurate, it requires specialized and carefully calibrated equipment.[12]

-

Relative Method: This is the more common approach, which involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.[1][13] This method is more accessible as it can be performed with a standard spectrofluorometer and UV-Vis spectrophotometer.[12]

This guide will focus on the rigorous application of the relative method . The core principle is that if a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[1] The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.

The governing equation for the relative method is:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[1]

Where:

-

Φ is the quantum yield

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance

-

η is the refractive index of the solvent

-

Subscripts x and st denote the test sample and the standard, respectively.

Part 3: Experimental Protocol for this compound

This section provides a self-validating protocol for determining the quantum yield of this compound using the comparative method.

Materials and Instrumentation

-

Compound: this compound

-

Quantum Yield Standard: Quinine sulfate. Expert Insight: While historically common, the quantum yield of quinine sulfate in sulfuric acid is known to be temperature-dependent.[3] A more reliable standard is quinine in 0.1M perchloric acid, which has a quantum yield (Φf) of 0.60 and is stable up to 45 °C.[3]

-

Solvents: High-purity spectroscopic grade solvents are required. A common choice for initial characterization would be ethanol or cyclohexane.

-

Instrumentation:

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and precision pipettes

-

Step-by-Step Experimental Workflow

The cornerstone of a trustworthy measurement is to work within the linear range of the Beer-Lambert law and fluorescence response to avoid artifacts from concentration effects.[1] This is achieved by preparing a series of dilutions and plotting integrated fluorescence versus absorbance. The gradient of this plot is the key parameter for the calculation.[1][14]

Caption: Experimental workflow for relative quantum yield determination.

Protocol:

-

Select Excitation Wavelength (λex):

-

Measure the absorbance spectrum of a dilute solution of this compound.

-

Choose an excitation wavelength on the shoulder of the main absorption peak, not the maximum. Causality: Exciting at the absorbance maximum increases the risk of inner filter effects, where the emitted light is reabsorbed by the solution. Choosing a wavelength where absorbance is below 0.1 minimizes this error.

-

-

Prepare Stock Solutions:

-

Accurately prepare a stock solution of the quantum yield standard (e.g., Quinine in 0.1M HClO₄) and this compound in the chosen solvent.

-

-

Prepare a Dilution Series:

-

From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance values at the selected λex range from approximately 0.01 to 0.1. Trustworthiness: This range ensures linearity and minimizes inner filter effects.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, record the absorbance of each solution (both standard and sample) at the chosen λex. Remember to blank the instrument with the pure solvent.

-

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

For each solution, record the fluorescence emission spectrum. Ensure instrument settings (e.g., slit widths, scan speed) are identical for all measurements of the standard and the sample.[1]

-

Record the spectrum of the pure solvent (blank) under the same conditions to subtract any background signal or Raman scattering.

-

-

Process and Analyze Data:

-

Subtract the blank spectrum from each of the sample and standard emission spectra.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

For both the standard and the sample, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).

-

Perform a linear regression for each data set to obtain the gradient (slope, Grad). The plot should be linear with an R² value > 0.99, confirming the absence of concentration-dependent artifacts.

-

-

Calculate Quantum Yield:

-

Using the gradients obtained and the known quantum yield of the standard, calculate the quantum yield of this compound using the formula provided in Part 2.

-

Data Presentation Example

The collected and calculated data should be organized clearly for analysis and reporting.

Table 1: Spectroscopic Data for Quantum Yield Calculation

| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

|---|---|---|---|

| Standard | |||

| (Quinine) | Dilution 1 | 0.021 | 150,500 |

| Dilution 2 | 0.040 | 289,900 | |

| Dilution 3 | 0.062 | 451,600 | |

| Dilution 4 | 0.081 | 588,200 | |

| Dilution 5 | 0.103 | 750,100 | |

| Sample | |||

| (4-Ethoxy-1-NA) | Dilution 1 | 0.025 | 95,400 |

| Dilution 2 | 0.048 | 183,200 | |

| Dilution 3 | 0.070 | 267,100 | |

| Dilution 4 | 0.092 | 351,000 |

| | Dilution 5 | 0.108 | 412,200 |

Table 2: Calculated Parameters

| Parameter | Quinine Standard | This compound |

|---|---|---|

| Solvent | 0.1M HClO₄ | Ethanol |

| Refractive Index (η) | 1.334 | 1.361 |

| Gradient (Grad) | 7.25 x 10⁶ | 3.81 x 10⁶ |

| Known Φf | 0.60 | - |

| Calculated Φf | - | 0.33 |

Note: Data in tables are hypothetical and for illustrative purposes only.

Part 4: Troubleshooting and Advanced Considerations

A robust experimental design anticipates potential sources of error.

Caption: Troubleshooting guide for common issues in quantum yield measurement.

Expert Insights:

-

Oxygen Quenching: Dissolved oxygen can quench fluorescence. For compounds with long excited-state lifetimes, measurements may need to be repeated on degassed samples (e.g., via nitrogen bubbling) to determine the oxygen-free quantum yield.

-

Photostability: Naphthalene derivatives can be susceptible to photodegradation. It is wise to minimize the sample's exposure to the excitation light and check for any changes in the absorbance spectrum before and after fluorescence measurements.

-

Standard Selection: The absorption and emission profiles of the standard should ideally overlap with the sample to minimize wavelength-dependent instrument corrections.[12] If a suitable standard in the same solvent is not available, the refractive index correction is critical.[1][3]

Conclusion

Determining the fluorescence quantum yield of this compound is a meticulous process that requires a strong understanding of photophysical principles and careful experimental execution. By employing the comparative method with a reliable standard, preparing samples to ensure optical diluteness, and systematically analyzing the data, researchers can obtain an accurate and trustworthy value for Φf. This parameter is fundamental to leveraging the full potential of this compound in the development of novel fluorescent probes, sensors, and other advanced materials.

References

-

Wikipedia. Quantum yield. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

AIP Publishing. Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics. [Link]

-

JASCO Global. Fluorescence quantum yield measurement. (2021-03-10). [Link]

-

Analytical Chemistry. Improved Method of Fluorescence Quantum Yield Determination. (2017-07-31). [Link]

-

OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020-08-26). [Link]

-

PMC - NIH. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

ResearchGate. Temperature dependence of fluorescence quantum yield at 282 nm.... [Link]

-

AIP Publishing. Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics. [Link]

-

Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

-

ResearchGate. Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. [Link]

-

MDPI. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]

-

ACS Publications. An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. The Journal of Physical Chemistry A. (2005-02-25). [Link]

-

Edinburgh Instruments. Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. (2018-04-09). [Link]

-

ResearchGate. Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives | Request PDF. [Link]

-

ResearchGate. An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid | Request PDF. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. jasco-global.com [jasco-global.com]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. agilent.com [agilent.com]

A Technical Guide to the Photophysical Dynamics of 4-Ethoxy-1-naphthoic Acid: A Deep Dive into Fluorescence Lifetime

Executive Summary